![molecular formula C19H16N4O5 B2587075 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1206999-61-2](/img/structure/B2587075.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

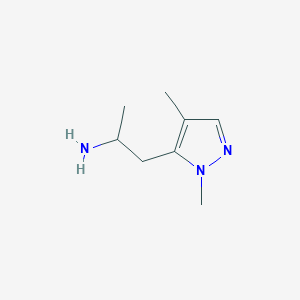

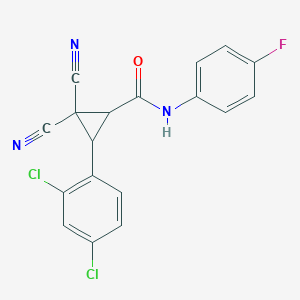

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group linked by an oxalamide moiety . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl group, the (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, and the oxalamide linkage . The exact structure would depend on the specific arrangement and orientation of these groups .Aplicaciones Científicas De Investigación

- Researchers have investigated the anticancer potential of this compound. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting their potential as antitumor agents.

- The indole nucleus, found in this compound, is a privileged structural motif with diverse biological activities. Microtubules, composed of tubulin proteins, are a key target for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis. Investigating indole-based compounds like this one allows us to explore their utility as antitubulin molecules .

- Researchers have conducted detailed structure-activity relationship studies to understand how modifications impact the compound’s anticancer properties. By identifying key structural features (such as the 3-N position), they aim to optimize analogs for enhanced activity .

- Another study synthesized a novel series of 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties at the 3-position. These compounds were evaluated for their antiproliferative activity against cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2 .

- The compound’s structure has also been explored in the context of diselane derivatives. For instance, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized, providing insights into its reactivity and potential applications .

- These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles serve as a template for further optimization. Researchers can modify the structure to create more active analogs and deepen our understanding of indole-based anticancer molecules .

Anticancer Activity

Microtubule-Targeting Agents

Structure-Activity Relationships (SAR)

Antiproliferative Activity

Novel Diselane Derivatives

Future Optimization and Analog Development

Direcciones Futuras

The future research on this compound could involve detailed synthesis studies, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and hazards . These studies could provide valuable information about the potential applications of this compound .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to modulate atp-binding cassette transporters .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle and apoptosis pathways .

Result of Action

Similar compounds have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c24-18(20-9-12-6-7-14-15(8-12)27-11-26-14)19(25)21-10-16-22-17(23-28-16)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCSEPBMMOFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)

![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)

![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)